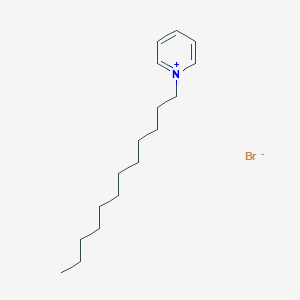
1-Dodecylpyridinium bromide
Cat. No. B092792
Key on ui cas rn:
104-73-4
M. Wt: 328.3 g/mol
InChI Key: PNXWPUCNFMVBBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06521028B1
Procedure details


Dodecyl pyridinium bromide (DDPB) was prepared in a stirred three neck flask (250 ml) fitted with a reflux condenser and a type j thermocouple probe. Heat was supplied by a Glascol mantel controlled with an IR2 digital temperature controller. In each test, 64.2 grams of alcohol, glycol or glycol ether, 20.7 grams of pyridine (0.26 mole) and 65.1 grams (0.26 mole) of 1-bromo dodecane were placed in the flask. The flask was heated with stirring to 85° C. An exotherm was encountered which caused the temperature to rise to about 100° C. The temperature controller was adjusted to 95° C. and this temperature was maintained throughout the preparation. At set times, samples were drawn and the bromide concentration was determined on a Mettler Model 25 autotitrator using the chloride specific ion silver nitrate method. The reaction was terminated when the bromide concentration reached 96% of the theoretical value.
[Compound]
Name
IR2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
alcohol
Quantity
64.2 g
Type
reactant
Reaction Step Two

[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
glycol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[Br-:7].[CH2:19]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
IR2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
64.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
glycol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
glycol ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
20.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
65.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a stirred three neck flask (250 ml)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring to 85° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to about 100° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to 95° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this temperature was maintained throughout the preparation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the bromide concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was terminated when
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the bromide concentration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
